molecular formula C9H9BrN2 B6305144 7-Bromo-1,6-dimethyl-indazole, 96% CAS No. 2090933-06-3

7-Bromo-1,6-dimethyl-indazole, 96%

Cat. No. B6305144
CAS RN: 2090933-06-3
M. Wt: 225.08 g/mol
InChI Key: HWIRPUMMASRCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,6-dimethyl-indazole is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in a variety of functional molecules and are utilized in diverse applications .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1,6-dimethyl-indazole consists of a five-membered indazole ring substituted with bromine at the 7th position and methyl groups at the 1st and 6th positions . The molecular formula is C9H9BrN2 and the molecular weight is 225.09 .

Scientific Research Applications

7-Br-1,6-DM-Ind has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, DNA binding, and protein-protein interactions. It has also been used in studies of the structure and function of proteins and nucleic acids. In addition, it has been used in studies of the mechanism of action of drugs and in the development of new therapeutic agents.

Mechanism of Action

7-Br-1,6-DM-Ind has been found to act as an inhibitor of certain enzymes and proteins. It has been shown to bind to the active site of the enzyme or protein, blocking its activity. In addition, it has been found to bind to DNA and RNA, which can interfere with the transcription and translation of genetic information.
Biochemical and Physiological Effects
7-Br-1,6-DM-Ind has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cell metabolism and the regulation of gene expression. It has also been found to bind to DNA and RNA, which can interfere with the transcription and translation of genetic information.

Advantages and Limitations for Lab Experiments

The use of 7-Br-1,6-DM-Ind in lab experiments has both advantages and limitations. One of the main advantages is that it can be used to study the structure and function of proteins and nucleic acids. It can also be used to study the mechanism of action of drugs and to develop new therapeutic agents. However, it is important to note that 7-Br-1,6-DM-Ind is insoluble in water, which can make it difficult to work with in some experiments.

Future Directions

The use of 7-Br-1,6-DM-Ind in scientific research is still in its early stages. In the future, it is likely to be used in more studies of enzyme inhibition, DNA binding, and protein-protein interactions. It may also be used in studies of the structure and function of proteins and nucleic acids. In addition, it may be used in the development of new therapeutic agents and in the study of the mechanism of action of drugs.

Synthesis Methods

7-Br-1,6-DM-Ind can be synthesized by a number of different methods. The most common method is the reaction of 1,6-dimethyl-indazole with bromine in aqueous acetic acid. The reaction is carried out at a temperature of 0-5 °C for 24 hours. The product is then isolated and purified by column chromatography.

Safety and Hazards

While specific safety and hazard information for 7-Bromo-1,6-dimethyl-indazole was not found, indazoles can be hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle them with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

7-bromo-1,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIRPUMMASRCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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